

Spectroscopic Profiling of Chromane-3carbothioamide: A Technical Guide

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Compound of Interest		
Compound Name:	Chromane-3-carbothioamide	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of **Chromane-3-carbothioamide**, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound in the public domain, this document synthesizes predicted data based on the well-established spectroscopic behaviors of its core functional groups: the chromane scaffold and the thioamide moiety. This guide is intended to serve as a foundational resource for researchers involved in the synthesis, characterization, and application of **Chromane-3-carbothioamide** and its derivatives.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of **Chromane-3-carbothioamide**. These predictions are derived from analogous structures and known spectroscopic principles.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)



Protons	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2 (axial)	~ 4.2 - 4.4	dd	~11, ~6
H-2 (equatorial)	~ 4.0 - 4.2	dd	~11, ~4
H-3	~ 3.5 - 3.7	m	-
H-4 (axial)	~ 2.9 - 3.1	dd	~17, ~6
H-4 (equatorial)	~ 2.7 - 2.9	dd	~17, ~4
H-5	~ 7.1 - 7.3	d	~8
H-6	~ 6.8 - 7.0	t	~7.5
H-7	~ 6.8 - 7.0	t	~7.5
H-8	~ 6.7 - 6.9	d	~8
-CSNH2	~ 7.5 - 8.5	br s (2H)	-

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon Atom	Chemical Shift (δ, ppm)
C-2	~ 65 - 70
C-3	~ 40 - 45
C-4	~ 25 - 30
C-4a	~ 120 - 125
C-5	~ 128 - 132
C-6	~ 120 - 125
C-7	~ 120 - 125
C-8	~ 115 - 120
C-8a	~ 150 - 155
C=S	~ 195 - 205
C-7 C-8 C-8a	~ 120 - 125 ~ 115 - 120 ~ 150 - 155



Predicted IR Absorption Bands

Functional Group	- Wavenumber (cm ⁻¹)	Intensity	Notes
N-H stretch	3400 - 3200	Medium	Two bands expected for the primary thioamide.
C-H stretch (aromatic)	3100 - 3000	Medium	
C-H stretch (aliphatic)	3000 - 2850	Medium	-
C=C stretch (aromatic)	1600 - 1450	Medium-Strong	
N-H bend	~ 1620	Medium	Thioamide II band.
C-N stretch	~ 1400	Medium-Strong	Thioamide III band.
C-O stretch (ether)	1260 - 1200	Strong	
C=S stretch	800 - 600	Medium	Often coupled with other vibrations.[1]

Predicted Mass Spectrometry Fragmentation

m/z	Ion Structure	Fragmentation Pathway
[M]+•	C10H11NOS+•	Molecular Ion
[M - H ₂ S]+•	C10H9NO+•	Loss of hydrogen sulfide from the thioamide.
[M - CSNH ₂]+	C ₉ H ₉ O+	Cleavage of the carbothioamide group.
Varies	Chromane fragments	Retro-Diels-Alder reaction of the chromane ring.[2][3]

Experimental Protocols



The following are generalized experimental protocols for the spectroscopic analysis of **Chromane-3-carbothioamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of Chromane-3-carbothioamide in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.



- Thin Film: Dissolve the sample in a volatile solvent (e.g., chloroform), cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment or the pure KBr pellet.
 - Place the sample in the spectrometer and record the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

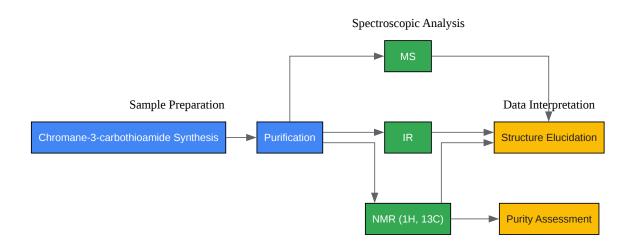
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Acquisition:
 - Full Scan Mode: Acquire a full scan mass spectrum to determine the molecular weight of the compound.
 - Tandem MS (MS/MS): Select the molecular ion peak and subject it to collision-induced dissociation (CID) to obtain fragmentation data.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualizations

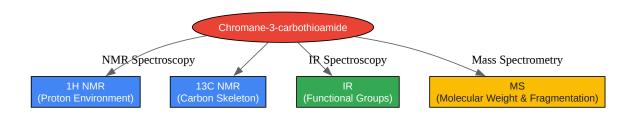
The following diagrams illustrate the logical workflow for the spectroscopic analysis of **Chromane-3-carbothioamide**.





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Caption: Workflow for Spectroscopic Analysis.



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